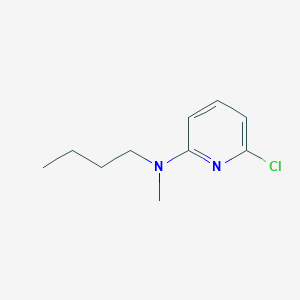

N-butyl-6-chloro-N-methylpyridin-2-amine

CAS No.: 1220017-55-9

Cat. No.: VC2832058

Molecular Formula: C10H15ClN2

Molecular Weight: 198.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220017-55-9 |

|---|---|

| Molecular Formula | C10H15ClN2 |

| Molecular Weight | 198.69 g/mol |

| IUPAC Name | N-butyl-6-chloro-N-methylpyridin-2-amine |

| Standard InChI | InChI=1S/C10H15ClN2/c1-3-4-8-13(2)10-7-5-6-9(11)12-10/h5-7H,3-4,8H2,1-2H3 |

| Standard InChI Key | WZZJLWWAYDCWQO-UHFFFAOYSA-N |

| SMILES | CCCCN(C)C1=NC(=CC=C1)Cl |

| Canonical SMILES | CCCCN(C)C1=NC(=CC=C1)Cl |

Introduction

N-butyl-6-chloro-N-methylpyridin-2-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities. It is classified as an amine and features a pyridine ring substituted with a butyl group, a methyl group, and a chlorine atom. This compound is of interest for its antimicrobial and anticancer properties, as well as its role in the synthesis of more complex organic compounds and pharmaceuticals.

Synthesis

The synthesis of N-butyl-6-chloro-N-methylpyridin-2-amine typically involves the reaction of 6-chloro-2-aminopyridine with butyl bromide and methyl iodide. This reaction is generally conducted under basic conditions using potassium carbonate or sodium hydroxide to facilitate nucleophilic substitution reactions.

Biological Activities

Preliminary studies indicate that N-butyl-6-chloro-N-methylpyridin-2-amine may exhibit antimicrobial and anticancer properties. Its mechanism of action involves interaction with biological molecules that modulate biochemical pathways. Although specific molecular targets remain under investigation, it is believed to inhibit certain enzymes or disrupt cellular processes.

Applications in Research and Industry

This compound is a valuable subject for further research in both academic and industrial settings due to its structural uniqueness and potential biological activities. It serves as a precursor for the synthesis of more complex organic compounds and pharmaceuticals, offering opportunities for drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume